4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine
CAS No.:
Cat. No.: VC15837751
Molecular Formula: C12H21N3O
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21N3O |
|---|---|
| Molecular Weight | 223.31 g/mol |
| IUPAC Name | 4-methoxy-4-(1-propylpyrazol-4-yl)piperidine |
| Standard InChI | InChI=1S/C12H21N3O/c1-3-8-15-10-11(9-14-15)12(16-2)4-6-13-7-5-12/h9-10,13H,3-8H2,1-2H3 |
| Standard InChI Key | JANDTJNWEGQSJZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C=N1)C2(CCNCC2)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-methoxy-4-(1-propylpyrazol-4-yl)piperidine, reflects its bifunctional design:
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Piperidine core: A saturated six-membered ring with one nitrogen atom, providing conformational flexibility and hydrogen-bonding capability.
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Methoxy substituent: A methyl ether group at the 4-position, enhancing solubility and influencing electronic distribution.
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1-Propyl-1H-pyrazole: A pyrazole ring substituted with a propyl chain at the N1 position, introducing lipophilicity and steric bulk.
The canonical SMILES string (CCCN1C=C(C=N1)C2(CCNCC2)OC) confirms the connectivity, while the InChIKey (JANDTJNWEGQSJZ-UHFFFAOYSA-N) provides a unique identifier for database searches.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁N₃O |
| Molecular Weight | 223.31 g/mol |
| XLogP3 | ~2.1 (estimated) |
| Hydrogen Bond Donors | 1 (piperidine NH) |
| Hydrogen Bond Acceptors | 4 (pyrazole N, ether O) |
| Rotatable Bonds | 5 |
The methoxy group reduces basicity compared to unsubstituted piperidines, while the propyl chain increases lipophilicity, potentially enhancing blood-brain barrier permeability .
Synthetic Approaches
Retrosynthetic Analysis
While explicit synthetic routes for this compound are undisclosed, analogous piperidine-pyrazole hybrids suggest two key steps:
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Functionalization of Piperidine:
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Quaternization of 4-piperidone with methyl iodide forms 4-methoxypiperidine.
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Subsequent Grignard or organometallic reactions introduce substituents at the 4-position.
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Pyrazole Coupling:
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the pyrazole’s 4-position requires careful control of reaction conditions.
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Steric Hindrance: Bulky substituents on both rings may slow reaction kinetics, necessitating catalysts like palladium or copper .
Biological Relevance and Hypothesized Mechanisms
CNS Applications
Pyrazole-piperidine hybrids, such as PAK4 inhibitors, demonstrate efficacy in modulating neuronal signaling. Compound 7w from Taisho Pharmaceutical inhibits glycine transporter 1 (GlyT1; IC₅₀ = 1.8 nM), highlighting this scaffold’s potential in schizophrenia treatment . The propyl chain in the target compound may enhance blood-brain barrier penetration, a critical factor for CNS drugs .
Antimicrobial and Anti-inflammatory Activity
Pyrazole derivatives exhibit broad-spectrum antimicrobial effects by disrupting bacterial cell membranes or enzyme function. For instance, 3-[...]-1H-pyrazoles show MIC values of 4–8 µg/mL against Staphylococcus aureus . The piperidine moiety’s basicity could further potentiate interactions with microbial targets.
Comparative Analysis with Structural Analogs
This table underscores the versatility of piperidine-pyrazole hybrids while emphasizing the need for targeted studies on 4-methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine .
Future Directions
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Kinase Profiling: Screen against Akt, PAK4, and other kinases to identify lead targets.
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ADMET Studies: Assess absorption, distribution, and metabolic stability in vitro.
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Analog Synthesis: Explore substituent effects (e.g., replacing methoxy with hydroxyl or halogens).
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